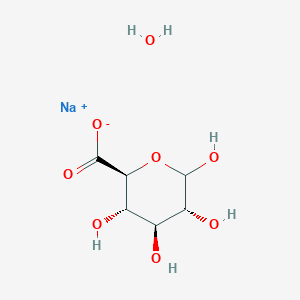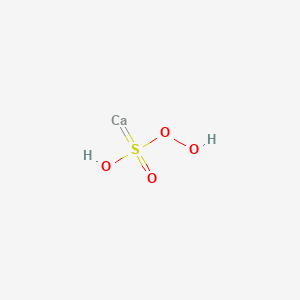
4-Isocyanato-TEMPO,Technical grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-TEMPO,Technical grade is an organic compound with the molecular formula C₁₀H₁₈N₂O₂. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes both hydroxy and isocyanato functional groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4-Isocyanato-TEMPO,Technical grade typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine, which is commercially available.
Hydroxylation: The hydroxylation of 2,2,6,6-tetramethylpiperidine is achieved using hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Isocyanation: The hydroxylated compound is then reacted with phosgene or a similar isocyanate source to introduce the isocyanato group, resulting in the formation of this compound.
Chemical Reactions Analysis
4-Isocyanato-TEMPO,Technical grade undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The isocyanato group can be reduced to form an amine.
Polymerization: The isocyanato group can participate in polymerization reactions to form polyurethanes.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Major products formed from these reactions include ureas, carbamates, and polyurethanes.
Scientific Research Applications
4-Isocyanato-TEMPO,Technical grade has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
4-Isocyanato-TEMPO,Technical grade can be compared with similar compounds such as:
1-Hydroxy-2,2,6,6-tetramethylpiperidine: This compound lacks the isocyanato group and is primarily used as a mild base and a precursor to other derivatives.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a stable free radical used as a catalyst and chemical oxidant.
2,2,6,6-Tetramethylpiperidine: This compound is a hindered base used in various organic synthesis reactions.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-hydroxy-4-isocyanato-2,2,6,6-tetramethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANVPALRSWRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
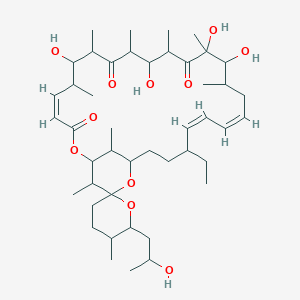
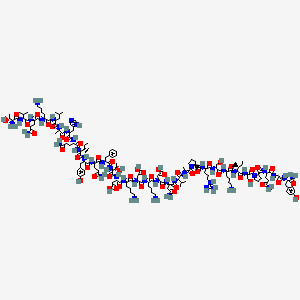
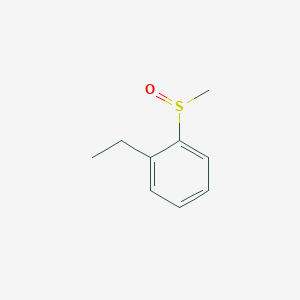
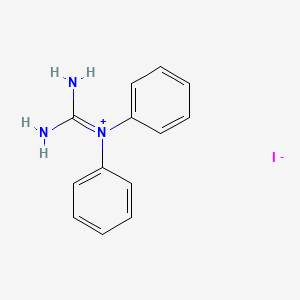
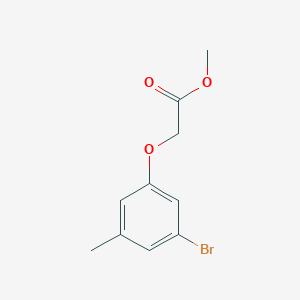
![Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B8084045.png)
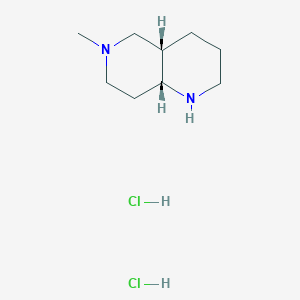
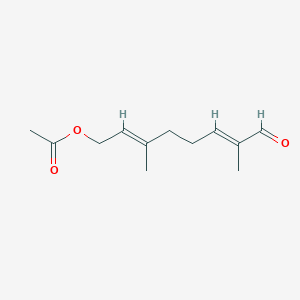
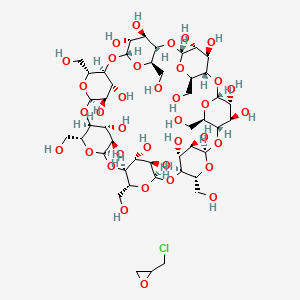
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3 aH-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B8084071.png)
